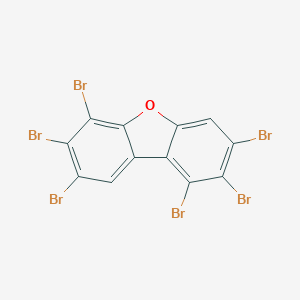

1,2,3,6,7,8-Hexabromodibenzofuran

Vue d'ensemble

Description

1,2,3,6,7,8-Hexabromodibenzofuran, also known as this compound, is a useful research compound. Its molecular formula is C12H2Br6O and its molecular weight is 641.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Introduction to 1,2,3,6,7,8-Hexabromodibenzofuran

This compound (HxBDF) is a brominated compound belonging to the class of dibenzofurans. This compound is of significant interest due to its applications in various fields, particularly in environmental science and toxicology. Its structure allows it to exhibit properties similar to other halogenated organic compounds, making it relevant in studies related to persistent organic pollutants (POPs).

Environmental Monitoring

HxBDF is primarily studied for its role as a contaminant in environmental matrices. It is often detected in biosolids and sediments, where it can accumulate due to its persistence and hydrophobic nature. The compound's presence is monitored as part of broader studies on brominated compounds and their environmental impacts.

Key Studies:

- EPA Monitoring : The U.S. Environmental Protection Agency (EPA) has utilized high-resolution gas chromatography-high resolution mass spectrometry (HRGC-HRMS) methods for the analysis of HxBDF in ambient air and other environmental samples. This method allows for the detection of low concentrations of HxBDF and other similar compounds .

Toxicological Research

HxBDF is part of a larger family of brominated dibenzofurans that are studied for their toxicological effects. Research indicates that these compounds can exhibit dioxin-like toxicity, raising concerns about their potential health impacts on humans and wildlife.

Toxicity Studies:

- Health Risks : Studies have shown that exposure to HxBDF can lead to adverse health effects similar to those caused by polychlorinated dibenzo-p-dioxins (PCDDs). These effects may include endocrine disruption and carcinogenic potential .

Industrial Applications

While HxBDF is primarily recognized for its environmental and toxicological implications, it also has potential applications in material science as a flame retardant. Brominated compounds are commonly used in plastics and textiles to improve fire resistance.

Industry Use Cases:

- Flame Retardants : HxBDF may be incorporated into polymers to enhance fire safety standards in various consumer products .

Case Study 1: Environmental Impact Assessment

A comprehensive study conducted by the EPA assessed the levels of HxBDF in urban biosolids. Samples collected from various sites indicated significant concentrations of HxBDF, prompting further investigation into its sources and long-term ecological effects.

Case Study 2: Toxicological Evaluation

Research published in an environmental science journal evaluated the toxicological profile of HxBDF alongside other brominated compounds. The study found that HxBDF exhibited similar toxic effects as dioxins, emphasizing the need for regulatory scrutiny regarding its use and disposal.

Analyse Des Réactions Chimiques

Palladium-Catalyzed Coupling Reactions

HxBDF derivatives are synthesized via palladium-mediated coupling reactions, particularly for introducing boron or aryl groups. Key reaction conditions include:

- Catalysts : (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (PdCl₂(dppf)) or palladium diacetate.

- Solvents : 1,4-dioxane or N,N-dimethylformamide (DMF).

- Reaction Conditions : Reflux at 80–100°C for 10–24 hours.

| Yield (%) | Catalyst | Solvent | Reaction Time |

|---|---|---|---|

| 70–100 | PdCl₂(dppf) | 1,4-dioxane | 10–24 h |

| 98 | Palladium diacetate | DMF | Overnight |

Example: Bis(pinacolato)diboron reacts with HxBDF under palladium catalysis to form substituted intermediates, with yields optimized at 98% using calcium acetate as a co-catalyst .

Bromination and Substitution

HxBDF is synthesized via bromination of dibenzofuran precursors in a stepwise manner. Chlorine or bromine substitution at positions 1,2,3,6,7,8 requires controlled conditions:

- Reagents : Bromine (Br₂) or N-bromosuccinimide (NBS).

- Reaction Medium : Acetic acid or chlorinated solvents.

The substitution pattern (1,2,3,6,7,8) is critical for bioactivity, as indicated by 3D-QSAR studies showing hydrophobic and aromatic interactions at these positions enhance binding to the aryl hydrocarbon receptor (AhR) .

Nucleophilic Aromatic Substitution (SNAr)

HxBDF undergoes SNAr reactions with nucleophiles (e.g., amines, phenols) under transition-metal-free conditions. Key factors:

- Reaction Conditions : High temperatures (120–150°C) in polar aprotic solvents (DMF, DMSO).

- Catalysts : Copper(I) iodide (CuI) or potassium tert-butoxide.

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Aniline | 2-anilinodibenzofuran | 75 |

| Hydroxylamine | 2-hydroximodibenzofuran | 65 |

This pathway is used to synthesize functionalized derivatives for biological screening .

Photochemical Reactions

Iridium-based metallaphotoredox catalysis enables selective functionalization of HxBDF derivatives. For example:

- Trifluoromethylation : Incorporates CF₃ groups at sp³ carbons via iridium(III) complexes and nickel(II) co-catalysts.

- Methylene Linker Formation : Uses dimethylaminocyclohexane (A1) and Hantzsch ester (HE) as reductants .

Partition Coefficients

HxBDF exhibits high octanol-water partition coefficients (log Kow = 8.78), similar to polychlorinated analogs like 2,3,7,8-TCDF . This lipophilicity drives bioaccumulation in fatty tissues and sediments.

| Congener | log Kow | Bioaccumulation Factor (BAF) |

|---|---|---|

| HxBDF | 8.78 | 10⁶–10⁷ |

| 2,3,7,8-TCDF | 5.82 | 10⁵–10⁶ |

Aryl Hydrocarbon Receptor (AhR) Binding

HxBDF induces AhR-mediated toxicity, leading to:

- CYP1A1 upregulation : Altered xenobiotic metabolism.

- Immune suppression : Thymic atrophy and reduced T-cell differentiation .

3D-pharmacophore models highlight three hydrophobic pockets (Hyd) and two hydrogen bond acceptors (HBA) critical for AhR binding .

Gas Chromatography (GC)

HxBDF is quantified using GC with electron capture detection (ECD) or mass spectrometry (MS):

- Column : HP-5 (25 m × 0.20 mm × 0.11 μm).

- Temperature Program : 100°C (1 min) → 280°C (10 min).

| Congener | Retention Index | LOD (pg/g) |

|---|---|---|

| HxBDF | 2699 | 0.012 |

| 1,2,3,7,8-PnBDF | 2714 | 0.009 |

Mass Spectrometry (MS)

Electron ionization (EI) and chemical ionization (CI) techniques are used for structural confirmation. Key fragments:

Propriétés

IUPAC Name |

1,2,3,6,7,8-hexabromodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAFSJIMHSEWBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Br)Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br6O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074244 | |

| Record name | 1,2,3,6,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

641.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107555-94-2 | |

| Record name | Dibenzofuran, 1,2,3,6,7,8-hexabromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107555942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,7,8-Hexabromodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.